molecular formula C14H22ClN B2802098 rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride CAS No. 1909294-65-0

rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B2802098
CAS No.: 1909294-65-0
M. Wt: 239.79
InChI Key: LDWQVQAURLEQKE-BWTUWSSMSA-N
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Description

rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a tert-butylphenyl group and a methyl group attached to a cyclopropane ring, along with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile.

    Amination: The amine group can be introduced through a reductive amination reaction, where a ketone or aldehyde intermediate reacts with an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the cyclopropanation and subsequent reactions in a controlled manner, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-(4-Methylphenyl)-2-methylcyclopropan-1-amine;hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.

    (1R,2R)-1-(4-Ethylphenyl)-2-methylcyclopropan-1-amine;hydrochloride: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

IUPAC Name

(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-10-9-14(10,15)12-7-5-11(6-8-12)13(2,3)4;/h5-8,10H,9,15H2,1-4H3;1H/t10-,14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWQVQAURLEQKE-BWTUWSSMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C2=CC=C(C=C2)C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]1(C2=CC=C(C=C2)C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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